

# An In-depth Technical Guide to the Structure and Stereochemistry of D-Iditol

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## Compound of Interest

Compound Name: *D-Iditol*

Cat. No.: *B1202529*

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This guide provides a comprehensive overview of the structural and stereochemical properties of **D-iditol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed structural representations, physicochemical data, experimental protocols, and its role in biological pathways.

## Introduction

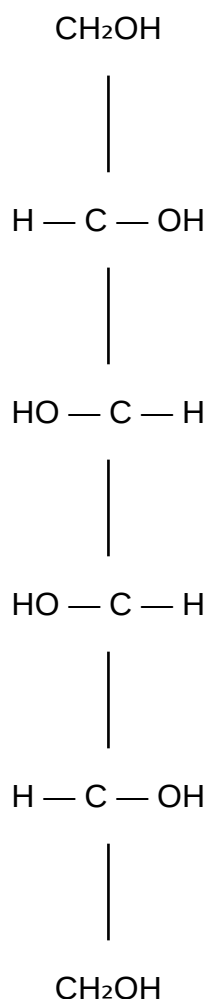
**D-Iditol** is a naturally occurring sugar alcohol (or alditol) with the chemical formula  $C_6H_{14}O_6$ . As a hexitol, it possesses six carbon atoms and six hydroxyl groups. It is the D-enantiomer of iditol and is of interest in various biochemical and pharmaceutical contexts. Notably, **D-iditol** is known to accumulate in individuals with galactokinase deficiency and has been investigated for its potential as an enzyme inhibitor.<sup>[1][2]</sup> This document will delve into the core aspects of its molecular architecture and chemical behavior.

## Structure and Stereochemistry

The structure of **D-iditol** is defined by the specific spatial arrangement of its hydroxyl groups along the six-carbon chain. This arrangement dictates its physical and biological properties.

## Fischer Projection

The Fischer projection is a two-dimensional representation of a chiral molecule. For **D-iditol**, the hydroxyl groups on the chiral carbons (C2, C3, C4, and C5) are arranged as follows:



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**Figure 1:** Fischer Projection of **D-Iditol**.

The "D" designation refers to the configuration of the hydroxyl group on the highest-numbered chiral carbon (C5) being on the right side in the Fischer projection, analogous to D-glyceraldehyde. The stereochemical configuration of the chiral centers in **D-iditol** is (2R, 3S, 4S, 5R).

## Chair Conformation

In solution, the flexible carbon chain of **D-iditol** can adopt various conformations. The most stable conformation for the carbon backbone is a staggered arrangement, often depicted in a sawhorse or Newman projection. As an acyclic molecule, it does not have a persistent chair

conformation like cyclic sugars. However, to minimize steric strain, the carbon chain will adopt a zig-zag conformation with hydroxyl groups positioned to reduce gauche interactions.

A representation of a stable, extended conformation can be visualized as follows:

**Figure 2:** Extended Conformation of **D-Iditol**.

## Physicochemical Properties

The quantitative physicochemical data for **D-iditol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>6</sub>	[3][4]
Molecular Weight	182.17 g/mol	[4]
CAS Number	25878-23-3	[2]
Melting Point	74-78 °C	[4]
Boiling Point	230 °C	[4]
Water Solubility	Soluble	[5]
Specific Rotation [ $\alpha$ ] <sub>20/D</sub>	+2 to +5° (c=1 in H <sub>2</sub> O)	[4]

## Experimental Protocols

### Synthesis of D-Iditol from D-Sorbose

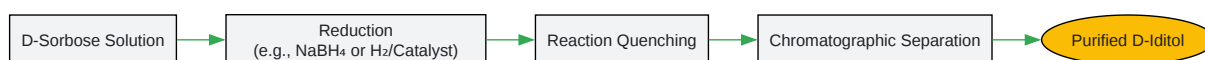
A common method for the synthesis of **D-iditol** is the reduction of D-sorbose. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like sodium borohydride (NaBH<sub>4</sub>).

Principle: The ketone group at the C2 position of D-sorbose is reduced to a secondary alcohol, yielding a mixture of D-glucitol (sorbitol) and **D-iditol**.

Detailed Methodology:

- **Dissolution:** Dissolve D-sorbose in an appropriate solvent, such as water or ethanol.

- Reduction:
  - Catalytic Hydrogenation: Transfer the solution to a high-pressure reactor. Add a catalyst, such as Raney nickel or palladium on carbon. Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction progress can be monitored by measuring hydrogen uptake.
  - Chemical Reduction: Cool the D-sorbose solution in an ice bath. Slowly add a solution of sodium borohydride ( $\text{NaBH}_4$ ) portion-wise while stirring. Maintain the temperature below  $10^\circ\text{C}$ .
- Quenching: After the reaction is complete (as determined by TLC or HPLC), carefully quench the reaction. For  $\text{NaBH}_4$  reduction, this is typically done by the slow addition of an acid (e.g., acetic acid) until the effervescence ceases.
- Purification: The resulting mixture of D-glucitol and **D-iditol** can be separated by chromatographic techniques, such as column chromatography on silica gel or by fractional crystallization.



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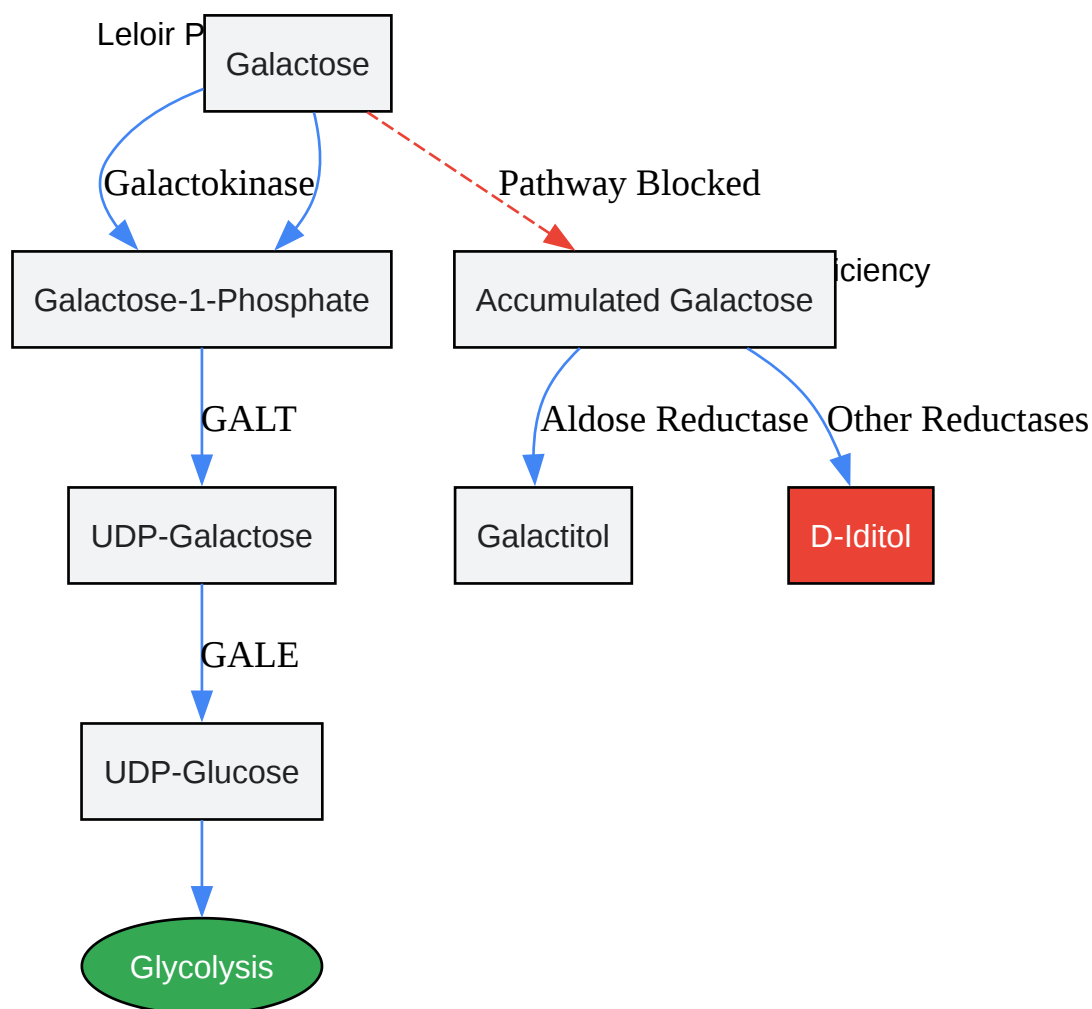
**Figure 3:** Workflow for the Synthesis of **D-Iditol**.

## Biological Significance

### Role in Galactose Metabolism and Galactokinase Deficiency

In normal galactose metabolism (the Leloir pathway), galactose is converted to glucose-6-phosphate. However, in galactokinase deficiency, the first step of this pathway is blocked. This leads to an accumulation of galactose, which can then be shunted into an alternative pathway where aldose reductase reduces it to galactitol. The accumulation of galactitol is a key factor in the pathology of this disorder. **D-iditol** can also be formed through related metabolic pathways.

[1][2]

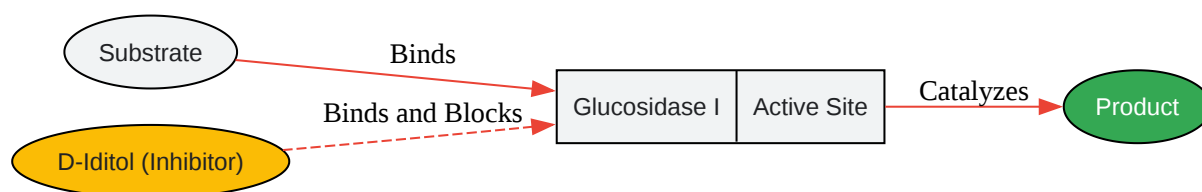


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**Figure 4: D-Iditol** in the Context of Galactose Metabolism.

## Enzyme Inhibition

**D-iditol** has been shown to be an inhibitor of certain enzymes, such as glucosidase I.[3] Glucosidases are involved in the processing of N-linked glycoproteins. The inhibition of these enzymes can have significant effects on cellular processes. The inhibitory action is likely due to the structural similarity of **D-iditol** to the natural substrates of these enzymes, allowing it to bind to the active site and block its function.



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**Figure 5:** General Mechanism of Enzyme Inhibition by **D-Iditol**.

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